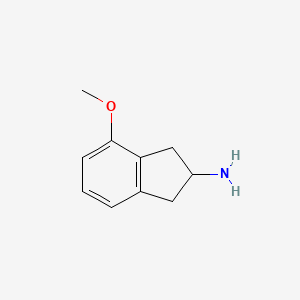

4-Methoxy-2,3-dihydro-1H-inden-2-amine

描述

Chemical Classification and Nomenclature

This compound belongs to the fundamental class of organic compounds known as indanes, which are characterized by their bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the complete name reflecting its structural features: the presence of a methoxy group (-OCH₃) at the 4-position of the benzene ring and an amino group (-NH₂) at the 2-position of the dihydroindene framework.

The molecular formula C₁₀H₁₃NO indicates the presence of ten carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 163.22 grams per mole. The compound's Chemical Abstracts Service registry number 76413-92-8 provides a unique identifier for this specific molecular structure. Additional nomenclature includes alternative names such as 4-methoxy-indan-2-ylamine and 2-amino-4-methoxyindan, which reflect different systematic naming approaches while referring to the same chemical entity.

The Simplified Molecular Input Line Entry System representation of this compound is COC1=CC=CC2=C1CC(C2)N, which provides a linear notation describing the molecular structure. The International Chemical Identifier provides a more detailed structural representation: InChI=1S/C10H13NO/c1-12-10-4-2-3-7-5-8(11)6-9(7)10/h2-4,8H,5-6,11H2,1H3. These various nomenclature systems collectively establish a comprehensive identification framework for the compound within chemical databases and literature.

| Property | Value | Description |

|---|---|---|

| Molecular Formula | C₁₀H₁₃NO | Basic atomic composition |

| Molecular Weight | 163.22 g/mol | Molar mass calculation |

| Chemical Abstracts Service Number | 76413-92-8 | Unique registry identifier |

| International Union of Pure and Applied Chemistry Name | This compound | Systematic nomenclature |

| Simplified Molecular Input Line Entry System | COC1=CC=CC2=C1CC(C2)N | Linear structure notation |

Historical Context in Indane Chemistry

The development of indane chemistry traces back to the early twentieth century when indane itself was first isolated from coal tar at concentrations of approximately 0.1 percent. This bicyclic hydrocarbon, with the formula C₉H₁₀, established the foundational structure upon which numerous derivatives would subsequently be developed. The compound typically appears as a colorless liquid and is classified as a petrochemical, representing one of the simpler bicyclic organic molecules.

The systematic exploration of aminoindane derivatives began gaining momentum in the 1960s, marking a significant period in the development of this chemical class. Researchers recognized the potential of introducing amino functional groups into the indane framework, leading to the synthesis of various position isomers including both 1-aminoindane and 2-aminoindane compounds. This historical development reflected a broader trend in medicinal chemistry toward exploring rigid analogues of biologically active molecules, particularly those related to phenethylamine and amphetamine structures.

The specific emergence of methoxyindane derivatives, including this compound, represents a more recent chapter in indane chemistry development. These compounds arose from systematic structure-activity relationship studies aimed at understanding how methoxy substitution patterns influence the biological and chemical properties of the indane core. The introduction of methoxy groups at various positions on the benzene ring provided researchers with tools to modulate the electronic properties and potential biological activities of these bicyclic systems.

Industrial production methods for indane derivatives typically involve the hydrogenation of indene, establishing a synthetic pathway that has enabled the large-scale preparation of indane-based compounds. This foundational synthetic methodology has been adapted and refined to accommodate the preparation of more complex derivatives, including amino-substituted and methoxy-substituted variants that form the basis of contemporary research in this area.

Significance in Heterocyclic Chemistry Research

This compound occupies a position of considerable importance within heterocyclic chemistry research due to its unique structural features and potential applications across multiple scientific disciplines. The compound represents an important structural moiety found in numerous pharmaceutically active compounds, establishing its relevance in medicinal chemistry research. The bicyclic nature of the indane framework, consisting of a six-membered benzene ring fused to a five-membered cyclopentane ring, provides a rigid molecular scaffold that can serve as a foundation for drug design and development.

Research has demonstrated that amino-indane derivatives exhibit outstanding biological activities across a diverse range of pharmacological categories. The rigid structure of the indane system offers advantages in medicinal chemistry by providing conformational constraints that can enhance selectivity and potency in biological systems. This conformational rigidity represents a significant advantage over more flexible molecular frameworks, as it can lead to improved binding specificity with biological targets.

The methoxy substitution at the 4-position of the benzene ring introduces additional complexity to the molecular structure, potentially influencing both the electronic properties and the spatial arrangement of the molecule. This substitution pattern can affect the compound's interaction with biological systems and may modulate its pharmacological properties. The presence of both electron-donating methoxy and electron-donating amino groups creates a unique electronic environment within the molecule that researchers can exploit for various applications.

Contemporary research in amino-indane chemistry has revealed the importance of this structural class in developing compounds with diverse pharmacological activities including anti-inflammatory, analgesic, antipyretic, anticonvulsant, anti-leukemic, anti-Parkinson, anti-viral, anti-microbial, and anticancer properties. The versatility of the indane framework in supporting such diverse biological activities underscores its significance as a privileged structure in medicinal chemistry research.

| Research Application | Structural Advantage | Chemical Basis |

|---|---|---|

| Medicinal Chemistry | Conformational rigidity | Bicyclic constraint system |

| Drug Design | Enhanced selectivity | Spatial arrangement control |

| Pharmacological Studies | Multiple activity profiles | Electronic property modulation |

| Synthetic Chemistry | Versatile derivatization | Functional group tolerance |

Relationship to Other Methoxyindane Derivatives

This compound exists within a broader family of methoxyindane derivatives that share structural similarities while exhibiting distinct chemical and biological properties. The positional isomer 4-methoxy-2,3-dihydro-1H-inden-1-amine represents a closely related compound where the amino group is located at the 1-position rather than the 2-position of the cyclopentane ring. This positional difference significantly affects the molecular properties and potential biological activities of these compounds, demonstrating the importance of substitution patterns in determining compound behavior.

Another related compound within this chemical family is 5-methoxy-2,3-dihydro-1H-inden-2-amine, also known as 5-methoxy-2-aminoindane. This derivative features the methoxy group at the 5-position of the benzene ring while maintaining the amino group at the 2-position, creating a different substitution pattern that influences the compound's electronic properties and biological activities. Research has shown that this compound acts as a selective serotonin releasing agent, illustrating how positional changes in methoxy substitution can dramatically alter pharmacological profiles.

The compound 5-methoxy-6-methyl-2-aminoindane represents another significant member of this chemical family, incorporating both methoxy and methyl substituents on the benzene ring. This derivative has been extensively studied for its selective serotonin releasing properties and demonstrates greater than 100-fold selectivity for the serotonin transporter over the dopamine transporter. The addition of the methyl group to the 6-position, in combination with the 5-methoxy substitution, creates a unique pharmacological profile that distinguishes it from other family members.

The structural relationship between these methoxyindane derivatives extends to compounds such as 5,6-methylenedioxy-2-aminoindane, which features a methylenedioxy bridge spanning the 5 and 6 positions of the benzene ring. This bridging substitution pattern creates a different electronic environment compared to discrete methoxy substitutions and represents another approach to modifying the indane framework for specific applications.

| Compound | Methoxy Position | Amino Position | Additional Substituents | Unique Features |

|---|---|---|---|---|

| This compound | 4 | 2 | None | Target compound of study |

| 4-Methoxy-2,3-dihydro-1H-inden-1-amine | 4 | 1 | None | Positional isomer |

| 5-Methoxy-2,3-dihydro-1H-inden-2-amine | 5 | 2 | None | Selective serotonin activity |

| 5-Methoxy-6-methyl-2-aminoindane | 5 | 2 | 6-methyl | High transporter selectivity |

| 5,6-Methylenedioxy-2-aminoindane | 5,6-bridge | 2 | Methylenedioxy | Bridged substitution |

The comparative analysis of these methoxyindane derivatives reveals important structure-activity relationships that guide the design of new compounds within this chemical class. The position of the methoxy group significantly influences the electronic properties of the benzene ring, while the amino group position affects the basic character and potential binding interactions of the molecule. These relationships provide valuable insights for researchers developing new compounds with specific biological activities or chemical properties.

属性

IUPAC Name |

4-methoxy-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-10-4-2-3-7-5-8(11)6-9(7)10/h2-4,8H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXLOUDLYDYZQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508232 | |

| Record name | 4-Methoxy-2,3-dihydro-1H-inden-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76413-92-8 | |

| Record name | 4-Methoxy-2,3-dihydro-1H-inden-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-2,3-dihydro-1H-inden-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Starting Material Preparation: 4-Methoxyindanone

- The synthesis begins with 4-methoxyindanone , which serves as the core scaffold for further functionalization.

- This compound can be prepared via Friedel-Crafts acylation or other aromatic substitution methods on methoxy-substituted benzene derivatives, although specific preparation details are less frequently reported.

Reduction to 4-Methoxyindan-1-ol

- The ketone group of 4-methoxyindanone is reduced to the corresponding alcohol, 4-methoxyindan-1-ol , using reducing agents such as sodium borohydride (NaBH4) .

- This step is typically carried out under mild conditions to avoid over-reduction or side reactions.

Amination to 4-Methoxyindan-1-amine

- The alcohol intermediate undergoes amination, where the hydroxyl group is replaced by an amino group.

- This can be achieved by reaction with ammonia or other amine sources, often under catalytic or elevated temperature conditions.

- The amination step may involve activation of the alcohol (e.g., conversion to a leaving group) before substitution.

Formation of Hydrochloride Salt

- The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

- This salt form improves stability, handling, and solubility for further applications.

Industrial and Improved Preparation Processes

A patented improved process for preparing 2,3-dihydro-1H-indenes-1-amine derivatives, which are structurally related to 4-Methoxy-2,3-dihydro-1H-inden-2-amine, provides insights into scalable synthesis:

- One-pot multi-step reaction : Starting from 2,3-dihydro-1H-1-indanone, the process involves oximation, reduction with alumino-nickel catalyst, and subsequent amination without intermediate isolation.

- The reaction conditions include reflux in ethanol with oxammonium hydrochloride, followed by alkaline treatment and catalytic hydrogenation at 50–60 °C.

- The product is extracted and purified by acid-base extraction and recrystallization to yield the amine hydrochloride salt with high purity (HPLC > 98%).

- This method emphasizes efficiency by combining steps and minimizing purification stages, suitable for industrial scale.

Summary Table of Preparation Steps

| Step No. | Reaction Step | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Preparation of 4-methoxyindanone | Aromatic substitution/Friedel-Crafts acylation | 4-Methoxyindanone | Starting material |

| 2 | Reduction | Sodium borohydride, mild conditions | 4-Methoxyindan-1-ol | Selective ketone reduction |

| 3 | Amination | Ammonia or amine source, possible activation | 4-Methoxyindan-1-amine | Substitution of hydroxyl by amino group |

| 4 | Salt formation | Hydrochloric acid | This compound hydrochloride | Improves stability and handling |

| 5 | Industrial scale process | Oxammonium hydrochloride, alumino-nickel catalyst, alkaline medium, ethanol reflux | Amine hydrochloride salt | One-pot multi-step, high purity |

Research Findings and Characterization

- Characterization of intermediates and final products typically involves NMR spectroscopy , FTIR , mass spectrometry , and melting point determination .

- Vibrational and electronic properties have been studied using DFT calculations to confirm molecular structure and reactivity.

- Purity and yield are monitored by HPLC and TLC during synthesis.

- The hydrochloride salt of the amine shows melting points consistent with literature values (~208 °C), confirming identity and purity.

化学反应分析

Types of Reactions

4-Methoxy-2,3-dihydro-1H-inden-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form more saturated derivatives.

Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-methoxy-2,3-dihydro-1H-inden-2-one.

Reduction: Formation of this compound derivatives with varying degrees of saturation.

Substitution: Formation of substituted derivatives with different functional groups replacing the methoxy or amine groups.

科学研究应用

Medicinal Chemistry

4-Methoxy-2,3-dihydro-1H-inden-2-amine serves as a building block for synthesizing pharmaceutical compounds, particularly those targeting neurological disorders. Its structural characteristics allow it to interact with specific molecular targets, influencing various biological pathways.

Organic Synthesis

The compound acts as an intermediate in synthesizing more complex organic molecules. Its unique functional groups enable it to participate in various chemical reactions, such as oxidation, reduction, and substitution.

Biological Studies

Research has shown that this compound exhibits significant biological activities:

Antimicrobial Activity:

The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate substantial antibacterial activity:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.0048 |

| Bacillus subtilis | 0.0195 |

| Staphylococcus aureus | 0.039 |

| Pseudomonas aeruginosa | 0.0048 |

Antifungal Activity:

It also displays antifungal properties against strains like Candida albicans and Fusarium oxysporum:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

These findings suggest potential therapeutic applications for treating bacterial and fungal infections.

Neuropharmacological Studies

Research indicates that compounds related to this compound may influence neurotransmitter systems, providing therapeutic benefits for neurological disorders.

作用机制

The mechanism of action of 4-Methoxy-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Comparison with Structural Analogs

Substitution Patterns and Physicochemical Properties

The biological and chemical profiles of aminoindanes are highly dependent on substituent positions and types. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Substituent Effects: Methoxy groups (e.g., 4-OCH₃ in the target compound vs. 5-OCH₃ in MMAI) influence electronic properties and metabolic stability. The 4-position methoxy may reduce steric hindrance compared to bulkier ethyl or methyl groups at 5/6-positions . N-Methylation (NM-2-AI) enhances lipophilicity, facilitating blood-brain barrier penetration and psychoactivity .

生物活性

4-Methoxy-2,3-dihydro-1H-inden-2-amine (C10H13NO) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features, including a methoxy group and an amine group attached to an indane backbone. This article explores its biological activity, synthesis methods, mechanism of action, and potential applications in various fields.

Chemical Structure:

- Molecular Formula: C10H13NO

- Functional Groups: Methoxy (-OCH₃) and Amine (-NH₂)

Synthesis Methods:

The synthesis of this compound typically involves:

- Reduction of 4-Methoxyphenylacetonitrile with lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

- Cyclization to form the indane structure.

This method allows for the efficient production of the compound while maintaining its structural integrity necessary for biological activity .

The biological activity of this compound is attributed to its interaction with various molecular targets, such as enzymes or receptors. The presence of the methoxy and amine groups enhances its binding affinity and specificity towards these targets, influencing various biological pathways .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties:

- Inhibition Against Bacteria: It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.0048 |

| Bacillus subtilis | 0.0195 |

| Staphylococcus aureus | 0.039 |

| Pseudomonas aeruginosa | 0.0048 |

These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections .

Antifungal Activity

In addition to its antibacterial properties, the compound also displays antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The observed MIC values highlight its potential as an antifungal agent:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

Such activities underline the compound's versatility in combating various pathogens .

Study on Tyrosinase Inhibition

A study focused on the design and synthesis of derivatives of indanones, including this compound, indicated that modifications to the amine group significantly enhanced tyrosinase inhibition—an important target for skin-related disorders. The results showed that specific analogues exhibited IC50 values as low as 0.72 µM, demonstrating potent activity against human melanoma cells .

Neuropharmacological Studies

Research has also explored the neuropharmacological effects of compounds related to this compound. These studies suggest that such compounds may influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders .

常见问题

Q. Basic Characterization

- H-NMR : Identifies methoxy (-OCH) protons as singlets at δ 3.7–3.9 ppm and indane backbone protons as multiplet signals (δ 2.8–3.2 ppm).

- IR Spectroscopy : Confirms amine (-NH) stretches at 3300–3500 cm and methoxy C-O bonds at 1250 cm.

- LC-MS : Validates molecular weight (CHNO, MW 163.22) and detects impurities.

Advanced Applications

High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) resolve structural ambiguities in derivatives, such as regioisomers or diastereomers formed during synthesis .

How does this compound serve as a scaffold in designing enzyme inhibitors?

Advanced Pharmacological Applications

The indane scaffold mimics tyrosine residues in enzyme active sites. For instance, cis-(1S,2R)-configured derivatives act as aggrecanase inhibitors by binding to the P1' pocket of matrix metalloproteinases (MMPs). Structure-activity relationship (SAR) studies show methoxy groups enhance selectivity over MMP-1/-9 by reducing steric clashes. Pharmacophore modeling and molecular docking guide optimization for oral bioavailability .

What palladium-catalyzed methods enable functionalization of this compound derivatives?

Advanced Catalysis

Palladium-catalyzed hydration-olefin insertion cascades convert alkynes to 2,3-dihydro-1H-inden-1-ones with 100% atom economy. Internal nucleophiles (e.g., hydroxyl groups) facilitate regioselective cyclization. For example, Rh-catalyzed desilylative cyclocarbonylation of 1-aryl-2-(trimethylsilyl)acetylenes yields methoxy-substituted indenones in >90% yield. Reaction conditions (e.g., CO pressure, temperature) control diastereoselectivity .

What regulatory constraints apply to research on this compound?

Basic Legal Considerations

The compound is structurally analogous to controlled substances (e.g., 2,3-dihydro-1H-inden-2-amine derivatives regulated under the Misuse of Drugs Act). Researchers must comply with licensing requirements for handling and synthesis. Documentation of non-human application and secure storage is mandatory to avoid legal violations .

How are computational tools used to predict the biological activity of novel derivatives?

Advanced Computational Methods

Pharmacophore models based on MMP-8/aggrecanase crystal structures identify critical interactions (e.g., hydrogen bonding with methoxy groups). Molecular dynamics simulations assess binding stability, while QSAR models predict IC values. Tools like Schrödinger Suite or AutoDock validate scaffold modifications for improved selectivity .

What are the challenges in scaling up laboratory-scale syntheses of this compound?

Advanced Process Chemistry

Key challenges include maintaining regioselectivity in Friedel-Crafts reactions at larger volumes and minimizing racemization during chiral resolution. Continuous flow reactors improve heat transfer in exothermic steps, while green solvents (e.g., ethanol/water mixtures) reduce environmental impact. Process analytical technology (PAT) monitors critical quality attributes in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。